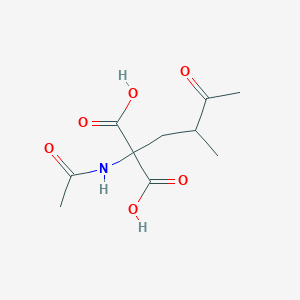
Acetamido(2-methyl-3-oxobutyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamido(2-methyl-3-oxobutyl)propanedioic acid is a complex organic compound with a unique structure that includes an acetamido group, a methyl group, and a propanedioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamido(2-methyl-3-oxobutyl)propanedioic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a suitable amine with an acyl chloride, followed by the introduction of the methyl and oxobutyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and automated synthesis may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamido(2-methyl-3-oxobutyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Acetamido(2-methyl-3-oxobutyl)propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays and studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamido(2-methyl-3-oxobutyl)propanedioic acid involves its interaction with molecular targets and pathways within biological systems. The acetamido group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. The methyl and oxobutyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Acetamido(2-methyl-3-oxobutyl)propanedioic acid derivatives: These compounds share a similar core structure but differ in the substituents attached to the acetamido or oxobutyl groups.
Other acetamido acids: Compounds like acetamidoacetic acid and acetamidomalonic acid have similar functional groups but different overall structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutics.
Propiedades
Número CAS |
91330-00-6 |
|---|---|
Fórmula molecular |
C10H15NO6 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
2-acetamido-2-(2-methyl-3-oxobutyl)propanedioic acid |
InChI |
InChI=1S/C10H15NO6/c1-5(6(2)12)4-10(8(14)15,9(16)17)11-7(3)13/h5H,4H2,1-3H3,(H,11,13)(H,14,15)(H,16,17) |
Clave InChI |
WMCWNYLSPFJCOY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C(=O)O)(C(=O)O)NC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


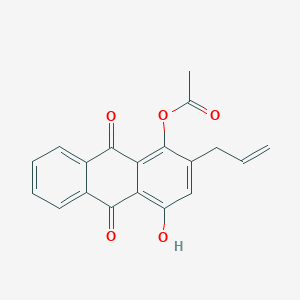
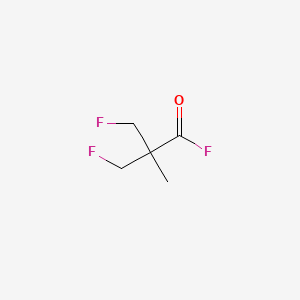
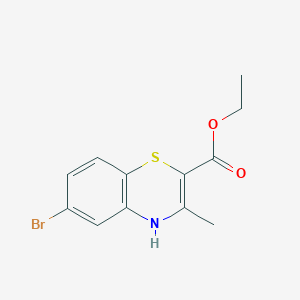
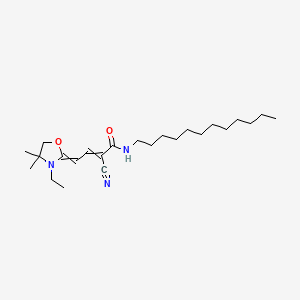

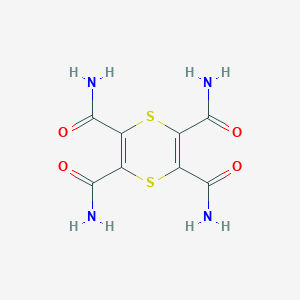

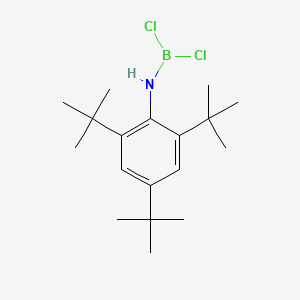
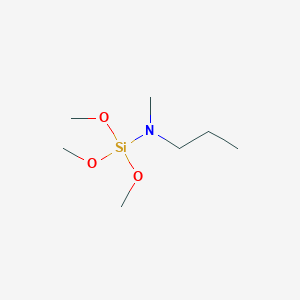
![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)

